

Application Note: Structural Elucidation of Scutellarein using ^1H - and ^{13}C -NMR Spectroscopy

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Compound of Interest

Compound Name:	Scutellarein
Cat. No.:	B1681691

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Scutellarein is a flavone, a class of flavonoids, found in various plants such as *Scutellaria lateriflora*. It is the aglycone of Scutellarin. This compound and its derivatives are of significant interest to the pharmaceutical industry due to their wide range of biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties. The precise structural characterization of **Scutellarein** is fundamental for understanding its structure-activity relationships and for quality control in drug development. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the unambiguous structural elucidation of such natural products. This application note provides a detailed protocol and corresponding ^1H - and ^{13}C -NMR data for the analysis of **Scutellarein** in Dimethyl Sulfoxide- d_6 (DMSO- d_6).

Chemical Structure and Atom Numbering

The chemical structure of **Scutellarein** with the standard flavonoid numbering system is shown below. This numbering is used for the assignment of NMR signals.



Chemical structure of Scutellarein with atom numbering

Figure 1. Structure of **Scutellarein** with standard atom numbering.

¹H-NMR and ¹³C-NMR Spectral Data

The following tables summarize the ¹H- and ¹³C-NMR chemical shifts for **Scutellarein** recorded in DMSO-d₆. The data is compiled from representative literature values for **Scutellarein** and its close structural analogs[1].

Table 1: ¹H-NMR Data of **Scutellarein** in DMSO-d₆ (600 MHz)

Atom Position	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
3	6.83	s	-
8	6.29	s	-
2', 6'	8.07	d	8.7
3', 5'	6.93	d	8.7
5-OH	12.82	br s	-
4'-OH	10.34	br s	-
7-OH	5.44	br s	-

s: singlet, d: doublet, br s: broad singlet

Table 2: ¹³C-NMR Data of **Scutellarein** in DMSO-d₆ (151 MHz)

Atom Position	Chemical Shift (δ , ppm)
2	163.9
3	102.3
4	181.7
5	156.9
6	98.9
7	157.2
8	125.1
9	149.2
10	103.4
1'	121.0
2', 6'	128.9
3', 5'	116.0
4'	161.1

Experimental Protocols

A generalized protocol for acquiring high-quality NMR spectra of **Scutellarein** is provided below.

1. Sample Preparation

- Weigh approximately 5-10 mg of purified **Scutellarein**.
- Dissolve the sample in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended due to its excellent solubilizing power for flavonoids and its ability to allow for the observation of exchangeable hydroxyl protons[2].
- Vortex the mixture until the sample is completely dissolved.

- Transfer the solution into a standard 5 mm NMR tube.

2. NMR Data Acquisition

NMR spectra should be acquired on a high-field NMR spectrometer (e.g., 400-600 MHz) for optimal resolution and sensitivity.

- ^1H -NMR Spectroscopy:

- Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
- Spectral Width: ~16 ppm, centered around 6-8 ppm.
- Number of Scans: 16-64 scans, depending on the sample concentration.
- Relaxation Delay (d1): 1-2 seconds.
- Acquisition Time: ~3-4 seconds.
- Temperature: 298 K (25 °C).

- ^{13}C -NMR Spectroscopy:

- Pulse Program: Proton-decoupled pulse program with NOE (e.g., 'zgpg30').
- Spectral Width: ~220 ppm, centered around 100-120 ppm.
- Number of Scans: 1024-4096 scans are typically required due to the low natural abundance of ^{13}C .
- Relaxation Delay (d1): 2 seconds.
- Acquisition Time: ~1-2 seconds.
- Temperature: 298 K (25 °C).

3. Data Processing

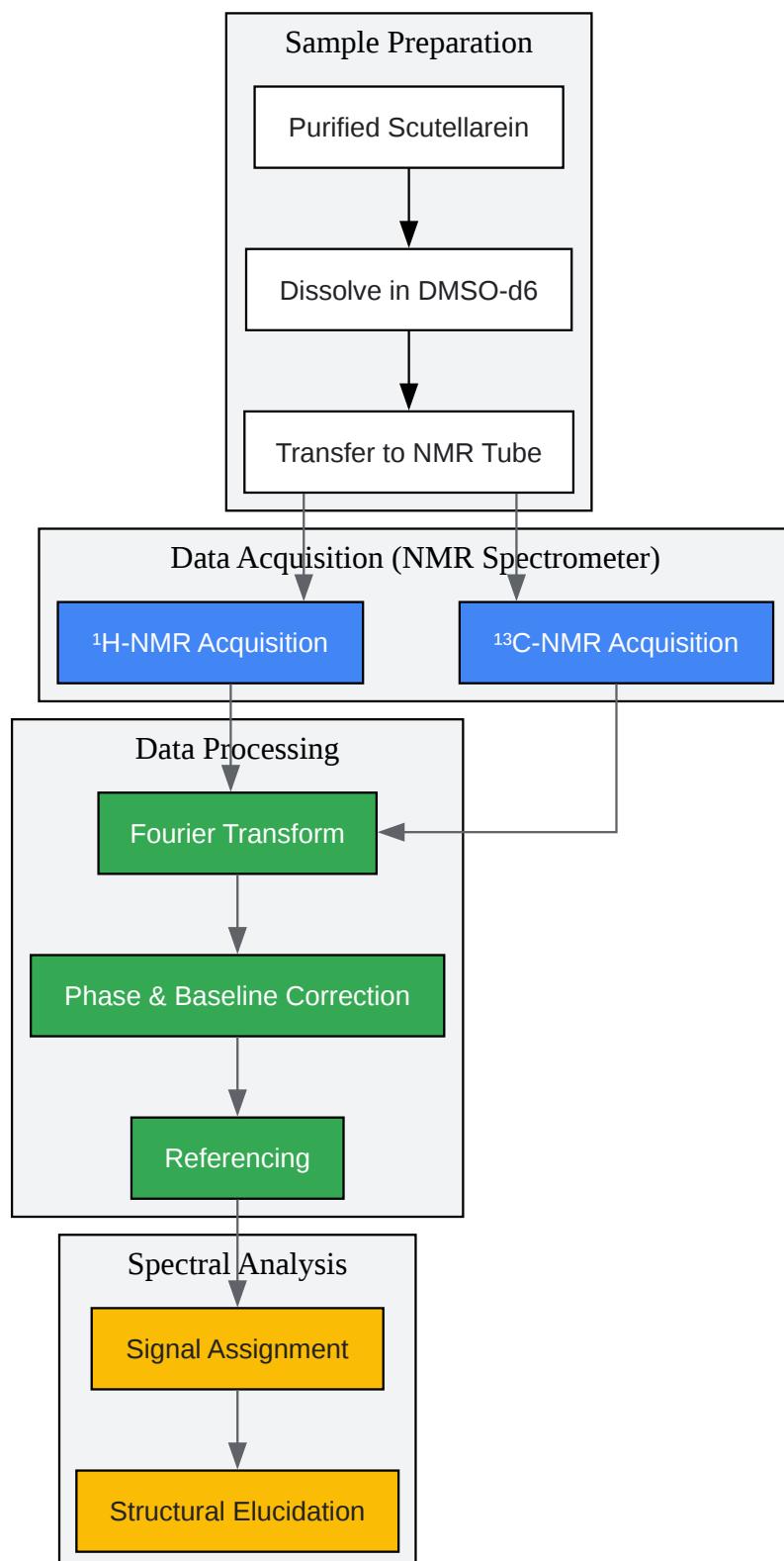
- Apply a Fourier transform to the acquired Free Induction Decay (FID).

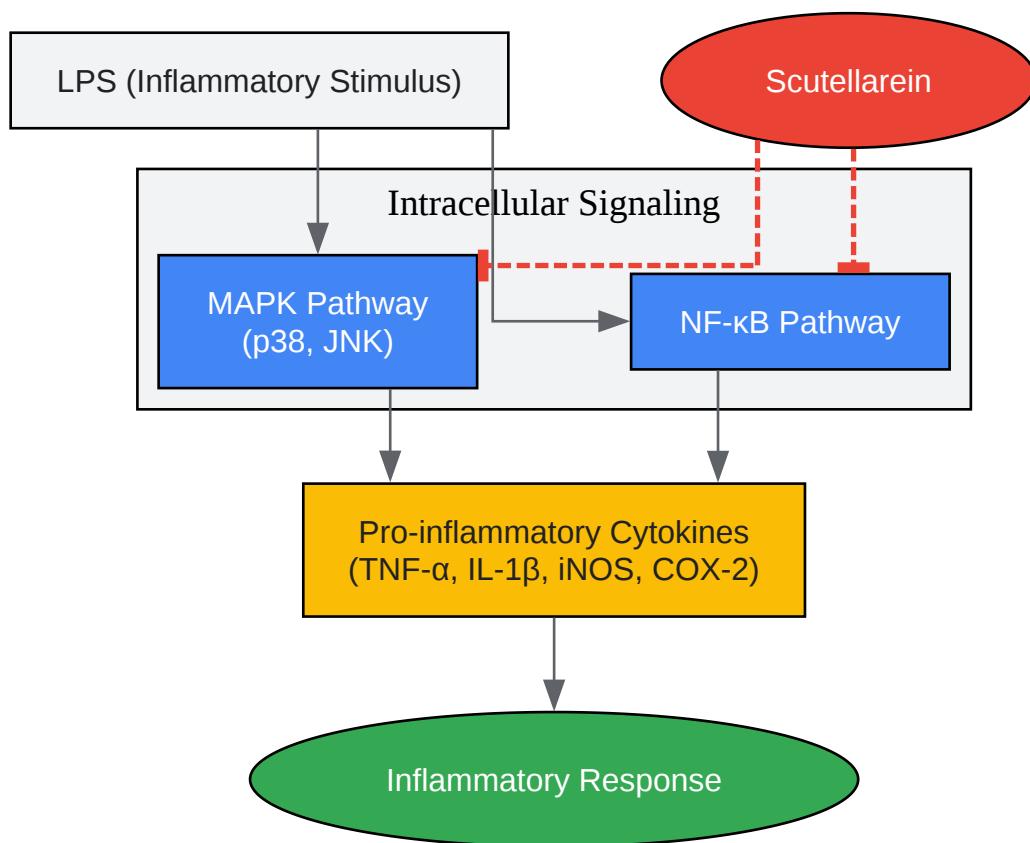
- Perform phase correction and baseline correction.
- Reference the spectra. For DMSO-d₆, the residual solvent peak can be set to δ 2.50 ppm for ¹H spectra and δ 39.52 ppm for ¹³C spectra.

Workflow and Pathway Diagrams

NMR Analysis Workflow

The logical flow from sample preparation to final structural confirmation is a critical process in analytical chemistry.





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